![molecular formula C16H14N2O B5767557 3-phenyl-5-(2-phenylethyl)-1,2,4-oxadiazole](/img/structure/B5767557.png)
3-phenyl-5-(2-phenylethyl)-1,2,4-oxadiazole
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Overview
Description
3-phenyl-5-(2-phenylethyl)-1,2,4-oxadiazole, commonly known as PEDOD, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PEDOD belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The exact mechanism of action of PEDOD is not fully understood, but several studies have suggested that it may exert its biological effects by modulating various signaling pathways. For example, PEDOD has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which plays a crucial role in cell survival and proliferation. PEDOD has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
PEDOD has been shown to possess several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. PEDOD has been reported to scavenge free radicals and reduce oxidative stress, which is a major contributor to various diseases, including cancer and neurodegenerative disorders. PEDOD has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various tissues. Moreover, PEDOD has been reported to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
PEDOD has several advantages for lab experiments, including its ease of synthesis, high yield, and diverse biological activities. Moreover, PEDOD has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for anticancer therapy. However, there are also some limitations to using PEDOD in lab experiments, such as its poor solubility in water and limited stability under certain conditions. Moreover, further studies are needed to fully understand the mechanism of action and potential side effects of PEDOD.
Future Directions
There are several future directions for the research on PEDOD, including its optimization for drug development, its combination with other drugs for synergistic effects, and its evaluation in preclinical and clinical trials. Moreover, further studies are needed to elucidate the mechanism of action of PEDOD and its potential side effects on normal cells and tissues. Additionally, the use of PEDOD as a chemical probe for studying various biological processes, such as cell signaling and gene expression, can also be explored.
Synthesis Methods
PEDOD can be synthesized by the reaction of 2-phenylethylamine with phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then cyclized to form the oxadiazole ring using a condensing agent such as phosphorus oxychloride. The yield of PEDOD can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Scientific Research Applications
PEDOD has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported the anticancer activity of PEDOD against various cancer cell lines, including breast, lung, and colon cancer cells. PEDOD has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Moreover, PEDOD has been reported to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
3-phenyl-5-(2-phenylethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-3-7-13(8-4-1)11-12-15-17-16(18-19-15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYBBVYQVLUDBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-5-(2-phenylethyl)-1,2,4-oxadiazole |
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